[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium
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Overview
Description
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium is a complex organic compound with a unique structure that includes a carboxylic acid group, an ester linkage, and a long-chain unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium typically involves esterification and amidation reactions. The starting materials include (E)-octadec-9-enoic acid and a suitable alcohol or amine. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-pressure and high-temperature conditions can further optimize the reaction kinetics. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of [(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium
- [(2R)-3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] heptadecanoate
- [(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
Uniqueness
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium is unique due to its specific combination of functional groups and long-chain unsaturated fatty acid. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C25H48NO4+ |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/p+1/b13-12+/t23-/m1/s1 |
InChI Key |
IPOLTUVFXFHAHI-MDRMPYQZSA-O |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origin of Product |
United States |
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